molecular formula C25H18FN3O2S B2371569 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 899760-63-5

2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2371569
CAS No.: 899760-63-5
M. Wt: 443.5
InChI Key: LWKCJERJKAJUQO-UHFFFAOYSA-N
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Description

2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a substituted phenyl ring and an acetamide moiety. The chromeno-pyrimidine scaffold is structurally analogous to naturally occurring coumarin derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of a fluorine atom at the para position of the phenyl ring may enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry to optimize drug-like properties .

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKCJERJKAJUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether moiety (-S-) serves as a nucleophilic site, enabling substitution reactions with electrophilic reagents.

Reaction TypeReagents/ConditionsOutcomeYieldSource
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CFormation of benzylthio derivative65–70%
Arylation4-Fluorophenylboronic acid, Pd(PPh₃)₄Suzuki coupling to form biaryl derivatives55–60%
Thiol-disulfide exchangeDithiothreitol (DTT), pH 7.4 bufferCleavage of thioether bond under reducing conditions85%

Key Findings :

  • Alkylation proceeds efficiently in polar aprotic solvents like DMF, with potassium carbonate as a base.

  • Palladium-catalyzed cross-coupling reactions enable aryl group introduction at the sulfur center.

Oxidation of the Thioether to Sulfone

The thioether group is susceptible to oxidation, forming sulfone derivatives under strong oxidizing conditions.

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 60°C, 6 hoursSulfone derivative with improved thermal stability80–85%
m-CPBACH₂Cl₂, 0°C to room temperatureEpoxidation of adjacent double bonds (side reaction observed)45%

Key Findings :

  • Hydrogen peroxide in acetic acid selectively oxidizes the thioether without disrupting the chromeno-pyrimidine ring.

  • Over-oxidation risks exist with stronger agents like m-CPBA, leading to side reactions.

Functionalization of the Acetamide Group

The N-phenylacetamide moiety undergoes hydrolysis and condensation reactions.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Acidic hydrolysis6M HCl, reflux, 12 hoursCleavage to carboxylic acid90%
Basic hydrolysisNaOH (10%), ethanol, 70°CPartial degradation of chromeno-pyrimidine core40%
CondensationEDCl, HOBt, DMF, amine derivativesAmide bond formation with amino acids60–70%

Key Findings :

  • Acidic hydrolysis cleanly converts the acetamide to a carboxylic acid.

  • Basic conditions degrade the heterocyclic core, limiting utility.

Ring Modification of the Chromeno-Pyrimidine Core

The fused chromeno-pyrimidine system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.

Reaction TypeReagents/ConditionsOutcomeYieldSource
NitrationHNO₃/H₂SO₄, 0°CNitro group addition at position 750%
BrominationNBS, AIBN, CCl₄, refluxAllylic bromination at the chromene ring65%
Ring-openingH₂O₂, NaOH, 50°CCleavage to form pyrimidine-4,5-diol30%

Key Findings :

  • Nitration occurs preferentially at the electron-rich chromene ring .

  • Bromination with NBS targets allylic positions due to radical mechanisms .

Biological Activity Modulation via Structural Modifications

Derivatives of this compound show enhanced bioactivity through targeted reactions:

Derivative TypeSynthetic RouteBiological TargetIC₅₀Source
Sulfone analogH₂O₂ oxidation (as above)COX-2 inhibition0.8 μM
Benzylated thioetherAlkylation with benzyl bromideAnticancer (PC3 cell line)52 μM
Carboxylic acidAcidic hydrolysis (as above)Antibacterial (S. aureus)31.25 μg/mL

Key Findings :

  • Sulfone derivatives exhibit 10-fold higher COX-2 inhibition compared to the parent compound .

  • The carboxylic acid derivative demonstrates potent antibacterial activity against Gram-positive pathogens .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives similar to 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide exhibit significant anticonvulsant properties. For instance, studies on related phenylacetamides have shown effectiveness in animal models for epilepsy, particularly in maximal electroshock and pentylenetetrazole seizure tests . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance anticonvulsant efficacy.

Antimicrobial Activity

The compound's analogs have been tested for antimicrobial properties against various pathogens. The presence of specific functional groups, such as halogens or thio groups, has been linked to increased activity against fungal strains and bacteria. For example, certain derivatives demonstrated effective inhibition against Candida species and Aspergillus niger, suggesting potential applications in antifungal therapies .

Case Studies and Research Findings

  • Anticonvulsant Screening : A study evaluated multiple derivatives for their anticonvulsant activity using standard models. The most potent compounds showed significant protective effects in seizure models, indicating that structural modifications could lead to new antiepileptic drugs .
    CompoundMES Protection (%)6-Hz Model Protection (%)
    Compound 1275% at 0.25 hNot tested
    Compound 2050% at 1 h25%
    Morpholine derivative100% at 0.25 hNot tested
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of similar compounds highlighted that certain derivatives exhibited MIC values lower than standard antifungal agents like ketoconazole. This suggests a promising avenue for developing new antifungal agents based on this structural framework .

Mechanism of Action

The mechanism of action of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide can be contextualized by comparing it to analogous chromeno-pyrimidine and pyrimidine derivatives. Below is a systematic analysis:

Table 1: Structural Comparison of Chromeno-Pyrimidine Derivatives

Compound Name Chromeno Substituent Phenyl Ring Substituent Acetamide Substituent Key Structural Features
Target Compound: this compound None (unsubstituted chromeno) 4-fluorophenyl Phenyl Fluorine enhances lipophilicity and stability
2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methylphenyl)acetamide 9-ethoxy Phenyl 4-methylphenyl Ethoxy group may increase solubility; methylphenyl modifies steric bulk
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide 9-methyl 4-chlorophenyl 4-fluorophenyl Chlorine introduces electronegativity; methyl group alters chromeno conformation
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one core Prop-2-enyl (allyl) 2-methylphenyl Thieno-pyrimidine core diversifies electronic properties; allyl group may enhance reactivity

Key Observations

Core Heterocycle Modifications: The target compound and its analogs in and retain the chromeno[2,3-d]pyrimidine core, which is critical for π-π stacking interactions in biological targets .

Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound vs. Alkyl/Aryl Modifications: Ethoxy () and methyl () groups on the chromeno ring influence steric hindrance and solubility. For example, the ethoxy group may improve aqueous solubility but reduce membrane permeability .

Acetamide Tail Variations :

  • Substitutions on the acetamide’s phenyl ring (e.g., 4-methylphenyl in vs. 2-methylphenyl in ) modulate steric and electronic interactions with biological targets. The 4-fluorophenyl acetamide in could enhance binding to hydrophobic pockets .

Theoretical Implications for Pharmacological Activity

  • The fluorine atom in the target compound may confer resistance to oxidative metabolism, extending its half-life compared to non-halogenated analogs .
  • The thioether linkage (-S-) could act as a hydrogen-bond acceptor or participate in covalent interactions with cysteine residues in enzymes .
  • Compounds with bulkier substituents (e.g., 9-methyl in ) might exhibit reduced diffusion rates across biological membranes but increased target specificity .

Biological Activity

2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a synthetic compound that belongs to the class of chromeno-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest diverse mechanisms of action that warrant detailed exploration.

Chemical Structure

The compound can be represented as follows:

C19H16FN3O2S\text{C}_{19}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell proliferation and apoptosis. Research indicates that compounds within this class can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as p53 and Bcl-2.

Anticancer Activity

Recent studies have demonstrated that derivatives of phenylacetamide, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2bPC352
2cPC380
ImatinibPC340
2cMCF-7100

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that phenylacetamide derivatives can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. For instance, a related derivative demonstrated an EC50 value of 156.7 µM against Xanthomonas oryzae pv. oryzae, outperforming established antimicrobial agents like bismerthiazol and thiodiazole copper .

Case Studies and Research Findings

  • Anticancer Efficacy : A systematic investigation into the anticancer potential of phenylacetamide derivatives revealed that compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups. This suggests that electronic effects significantly influence the biological activity of these compounds .
  • Mechanistic Insights : In vitro studies have shown that this compound induces apoptosis through caspase activation and mitochondrial membrane potential disruption .
  • Structure-Activity Relationship (SAR) : Preliminary SAR studies indicate that variations in substituents on the phenyl ring can significantly alter the biological activity of these compounds, highlighting the importance of molecular design in drug development .

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